molecular formula C12H10N2O2 B1600561 Methyl 2-phenylpyrimidine-5-carboxylate CAS No. 64074-29-9

Methyl 2-phenylpyrimidine-5-carboxylate

Cat. No.: B1600561
CAS No.: 64074-29-9
M. Wt: 214.22 g/mol
InChI Key: SOMJCOFUAUMQPG-UHFFFAOYSA-N
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Description

Methyl 2-phenylpyrimidine-5-carboxylate (CAS RN: 64074-29-9) is a heterocyclic compound with the molecular formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.21 g/mol. It features a pyrimidine ring substituted with a phenyl group at position 2 and a methyl ester at position 3. The compound has a melting point of 161.5–163.5°C and is available at 97% purity for research applications . Its structural framework makes it a valuable intermediate in medicinal chemistry and materials science, particularly in the synthesis of bioactive molecules and coordination complexes.

Properties

IUPAC Name

methyl 2-phenylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)10-7-13-11(14-8-10)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMJCOFUAUMQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458729
Record name Methyl 2-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64074-29-9
Record name Methyl 2-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-phenylpyrimidine-5-carboxylate typically involves the reaction of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-phenylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 2-phenylpyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Research Implications

  • Pharmaceutical Applications: Fluorinated and pyrrolidinone-substituted derivatives show promise in improving drug bioavailability and target binding .
  • Material Science : Compounds with extended π-systems (e.g., dual phenyl groups) are valuable in designing organic semiconductors .
  • Synthetic Flexibility : The methyl/ethyl ester interchange allows fine-tuning of solubility and reactivity for specific reaction conditions .

Biological Activity

Methyl 2-phenylpyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities. The compound features a six-membered ring with two nitrogen atoms and is characterized by a phenyl group at the 2-position and a carboxylate ester functional group at the 5-position. This unique structure contributes to its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

The synthesis of this compound can be achieved through various methods, including:

  • Condensation reactions with appropriate aldehydes and amines.
  • Cyclization reactions involving pyrimidine derivatives.

These synthetic routes allow for the modification of the compound to create derivatives with potentially enhanced biological activities.

Biological Activity

Preliminary studies indicate that this compound may exhibit several biological activities:

  • Anticancer Activity : Research has shown that derivatives of pyrimidines can possess significant cytotoxic properties against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated activity against HeLa and HepaRG cancer cell lines, with IC50 values indicating moderate to high potency .
  • Anti-inflammatory Effects : The compound may interact with specific enzymes or receptors involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its derivatives:

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of various pyrimidine derivatives on normal (RPTEC) and cancer (HeLa, HepaRG) cell lines. It was found that compounds with bulky substituents exhibited better anticancer properties, though at moderate levels .
  • Mechanism of Action : Investigations into the mechanism of action revealed that this compound might modulate cellular processes such as apoptosis and cell proliferation through its interactions with biological targets .
  • Structure-Activity Relationship (SAR) : A comparative analysis highlighted how structural modifications influence biological activity. For example, substituents at specific positions on the pyrimidine ring significantly impacted cytotoxicity against cancer cells .

Comparative Analysis of Pyrimidine Derivatives

The following table summarizes key features and biological activities of this compound in comparison to other related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Properties
This compoundPhenyl group at position 2Moderate anticancer activityCarboxylate ester enhances reactivity
Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylateMethyl group at position 4Enhanced lipophilicityPotential for increased bioavailability
Methyl 1,2,3-triazine-5-carboxylateTriazine ring structureHigher reactivity in cycloaddition reactionsUnique reactivity profile
Ethyl 4-amino-6-(ethoxycarbonylmethyl)-2-phenylpyrimidineAmino group at position 4Increased biological activity due to amino substitutionEnhanced interaction with biological targets

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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